5-Chloro-3-phenethylthiophene-2-carboxylic acid

描述

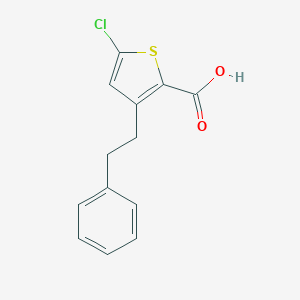

5-Chloro-3-phenethylthiophene-2-carboxylic acid is a substituted thiophene derivative characterized by:

- Thiophene core: A five-membered aromatic ring containing sulfur.

- Substituents:

- Chlorine at position 3.

- Phenethyl group (-CH₂CH₂C₆H₅) at position 2.

- Carboxylic acid (-COOH) at position 2.

属性

IUPAC Name |

5-chloro-3-(2-phenylethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c14-11-8-10(12(17-11)13(15)16)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIBEBTURSVSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=C(SC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Friedel-Crafts Alkylation

-

Conditions : Lewis acids (e.g., AlCl₃) catalyze the reaction between thiophene and phenethyl bromide.

-

Challenges : Thiophene’s moderate aromaticity may lead to over-alkylation or rearrangement.

-

Mitigation : Use of protecting groups (e.g., esters) for the carboxylic acid to prevent side reactions.

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : A halogenated thiophene (e.g., 3-bromo-5-chlorothiophene-2-carboxylate) reacts with phenethylboronic acid under palladium catalysis.

-

Advantages : High regioselectivity and compatibility with ester-protected carboxylic acids.

-

Catalyst System : Pd(PPh₃)₄ with a base (e.g., K₂CO₃) in toluene/ethanol.

Carboxylic Acid Functionalization

The carboxylic acid at position 2 is typically introduced via hydrolysis of a pre-formed ester. The Britannica article highlights Fischer esterification as a reversible process, necessitating excess alcohol or water removal to drive the reaction. For this compound:

-

Ester Hydrolysis : Methyl or ethyl esters (e.g., methyl 5-chloro-3-phenethylthiophene-2-carboxylate) are hydrolyzed using aqueous NaOH or HCl.

-

Conditions : Reflux in methanol/water (1:1) with 2M NaOH yields >90% conversion to the acid.

Integrated Synthetic Route

Combining these steps, a plausible synthesis is:

-

Methyl 3-phenethylthiophene-2-carboxylate Synthesis :

-

Suzuki coupling of methyl 3-bromothiophene-2-carboxylate with phenethylboronic acid.

-

-

Chlorination at Position 5 :

-

Ester Hydrolysis :

Purification and Characterization

Yield Optimization and Challenges

-

Chlorination Efficiency : Excess Cl₂ or prolonged reaction times risk dichlorination.

-

Phenethyl Group Stability : Acidic conditions during hydrolysis may cleave the phenethyl chain; neutral pH is critical.

化学反应分析

Types of Reactions:

Oxidation: 5-Chloro-3-phenethylthiophene-2-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted thiophene derivatives.

科学研究应用

Organic Synthesis

5-Chloro-3-phenethylthiophene-2-carboxylic acid serves as a building block in the synthesis of more complex thiophene derivatives. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it versatile for creating new compounds with desired properties .

Medicinal Chemistry

This compound has garnered attention for its potential medicinal properties, particularly in the following areas:

- Anticancer Activity: Research indicates that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound demonstrates significant activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines with IC50 values of 12.5 µM and 10.0 µM, respectively .

- Antimicrobial Properties: The compound has shown effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (μM) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.25 |

| Staphylococcus aureus | 0.30 |

| Bacillus subtilis | 0.35 |

These results suggest that the compound can be a candidate for developing new antimicrobial agents .

Biological Research

In biological studies, this compound is utilized to explore interactions with biological molecules, which can lead to the identification of new therapeutic targets or mechanisms of action for existing drugs. Its role as a potential inhibitor of specific enzymes involved in disease pathways is particularly noteworthy.

Material Science

The unique properties of this compound make it suitable for use in developing materials such as organic semiconductors and corrosion inhibitors. Its ability to form stable films and coatings can be leveraged in electronics and protective materials .

Pharmaceutical Formulations

The compound's solubility and stability characteristics allow it to be incorporated into various pharmaceutical formulations aimed at enhancing drug delivery systems. Its potential as an endothelin antagonist also positions it as a candidate for treating cardiovascular diseases .

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the combined effects of this compound with sorafenib on HepG2 cells, demonstrating enhanced cytotoxicity compared to either agent alone. This suggests potential for combination therapies in cancer treatment.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, the compound was tested against multi-drug resistant bacterial strains, showing promising results that could lead to new treatments for infections that are difficult to manage with existing antibiotics.

作用机制

The mechanism of action of 5-Chloro-3-phenethylthiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Structural Analogs and Their Properties

Key Comparative Analysis

Electronic and Steric Effects

- Phenethyl vs. Smaller Substituents : The phenethyl group in the target compound introduces steric bulk and lipophilicity compared to simpler analogs like 5-chlorothiophene-2-carboxylic acid . This may enhance membrane permeability in biological systems.

- Chlorine Position : Chlorine at position 5 (common in all listed analogs) exerts an electron-withdrawing effect, stabilizing the thiophene ring and directing electrophilic substitution.

Physicochemical Properties

- Solubility : The carboxylic acid group (-COOH) in all analogs confers water solubility, but the phenethyl group in the target compound likely reduces it compared to unsubstituted derivatives.

- Melting Points : 5-Chlorothiophene-2-carboxylic acid has a high melting point (~200°C) due to hydrogen bonding , while esterified derivatives (e.g., methyl esters) exhibit lower melting points .

生物活性

5-Chloro-3-phenethylthiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly as an antioxidant and inhibitor of certain enzymes. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the thiophene family of compounds, characterized by a five-membered aromatic ring containing sulfur. The presence of the carboxylic acid functional group enhances its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with phenethyl halides in the presence of appropriate catalysts. Various methods have been reported, including:

- Condensation Reactions : Utilizing thiophene-2-carboxylic acid derivatives and phenethyl amines.

- Electrophilic Substitution : Introducing the chloro group via chlorination reactions on substituted thiophenes.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay has been used to evaluate its ability to neutralize free radicals:

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 78.6 | 45 |

| Ascorbic Acid (positive control) | 88.6 | 30 |

The compound's antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals, thus preventing oxidative stress in biological systems.

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on D-amino acid oxidase (DAO), an enzyme implicated in various neurological disorders:

| Inhibitor | IC50 (µM) |

|---|---|

| This compound | 40 |

| Thiophene-2-carboxylic acid | 50 |

The inhibition of DAO suggests potential applications in treating conditions like schizophrenia, where D-amino acids play a crucial role in neurotransmission.

Case Studies

- Antioxidant Efficacy in Cell Models : A study demonstrated that treatment with this compound in human cell lines resulted in reduced markers of oxidative stress compared to untreated controls.

- Neuroprotective Effects : In animal models, administration of the compound showed a significant reduction in neuroinflammation and preservation of neuronal integrity following induced oxidative injury.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications on the thiophene ring can significantly influence biological activity. For instance, substituents at specific positions can enhance or diminish antioxidant and enzyme inhibitory properties:

| Substituent Position | Effect on Activity |

|---|---|

| 5-position | Increased potency against DAO |

| 3-position | Detrimental to antioxidant activity |

常见问题

Q. What are the recommended synthetic routes for 5-chloro-3-phenethylthiophene-2-carboxylic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves halogenation of a thiophene precursor followed by phenethylation. For example:

Halogenation: Introduce chlorine at the 5-position of thiophene-2-carboxylic acid using chlorinating agents (e.g., SOCl₂ or Cl₂ gas under controlled conditions).

Phenethylation: Perform a Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the phenethyl group at the 3-position.

Purity Optimization:

- Recrystallization: Use solvents like ethanol or DCM/hexane mixtures to isolate high-purity crystals.

- HPLC: Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) for analytical validation .

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

Methodological Answer:

Crystal Growth: Slow evaporation of a saturated solution in a mixed solvent system (e.g., DMSO:methanol, 1:1).

Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Refinement: Apply the SHELX suite (SHELXD for structure solution, SHELXL for refinement) to resolve hydrogen bonding and torsional angles. Key metrics: R-factor < 5%, completeness > 98% .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

- DFT Calculations vs. Experimental Kinetics: Compare activation energies (ΔG‡) from Gaussian simulations with experimental Arrhenius plots. Discrepancies may arise from solvent effects or transition-state approximations.

- Spectroscopic Validation: Use NMR (¹H/¹³C) and IR to confirm intermediate structures during synthesis. For example, unexpected tautomerization in solution may explain deviations .

Q. How can biological activity be systematically evaluated against related thiophene derivatives?

Methodological Answer:

In Vitro Assays:

- Enzyme Inhibition: Test against COX-2 or kinases using fluorescence-based assays (IC₅₀ values).

- Cellular Uptake: Measure intracellular concentration via LC-MS in cancer cell lines (e.g., HeLa).

SAR Studies: Compare with analogs (e.g., 5-phenylthiophene-2-carboxylic acid ) to identify critical substituents.

Toxicity Screening: Use zebrafish embryos or 3D spheroid models to assess cytotoxicity .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data between batch syntheses of the compound?

Methodological Answer:

- Polymorphism Screening: Perform DSC/TGA to identify polymorphic forms.

- Synchrotron Validation: Re-collect high-resolution data (λ = 0.4133 Å) to resolve ambiguities in unit cell parameters.

- Batch Consistency: Monitor reaction conditions (e.g., stirring rate, cooling gradient) to minimize lattice defects .

Key Challenges & Future Directions

- Mechanistic Gaps: Lack of clarity on metabolic pathways (e.g., cytochrome P450 interactions).

- Synthetic Innovation: Develop photoredox catalysis for greener phenethylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。